![molecular formula C19H21N7O3S B5973736 2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol](/img/structure/B5973736.png)
2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol is a complex organic compound featuring a piperazine ring, a nitro group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the Tetrazole Moiety: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyl-1H-1,2,3,4-tetrazole.
Sulfanyl Substitution: The tetrazole is then reacted with a suitable thiol to introduce the sulfanyl group.
Nitro Group Introduction: Nitration of the aromatic ring is performed using a mixture of concentrated nitric and sulfuric acids.
Piperazine Ring Formation: The nitro-substituted aromatic compound is then reacted with piperazine under controlled conditions.
Ethanolamine Addition: Finally, the piperazine derivative is reacted with ethanolamine to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfanyl oxidation.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for nitro group reduction.
Substitution: Halogenation using bromine or chlorination using chlorine gas under UV light.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structural features may make it useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: It could be used as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Antimicrobial Activity: The nitro group could be reduced within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Anticancer Activity: The compound could interact with cellular targets such as DNA or proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3,4-tetrazole: Shares the tetrazole moiety but lacks the piperazine and nitro groups.
4-nitrophenylpiperazine: Contains the piperazine and nitro groups but lacks the tetrazole moiety.
2-(4-{4-nitrophenyl}piperazin-1-yl)ethan-1-ol: Similar structure but without the sulfanyl and tetrazole groups.
Uniqueness
The combination of the tetrazole, sulfanyl, nitro, and piperazine groups in 2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol makes it unique. This structural complexity may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c27-13-12-23-8-10-24(11-9-23)16-6-7-17(26(28)29)18(14-16)30-19-20-21-22-25(19)15-4-2-1-3-5-15/h1-7,14,27H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBRSZQAIKPQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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